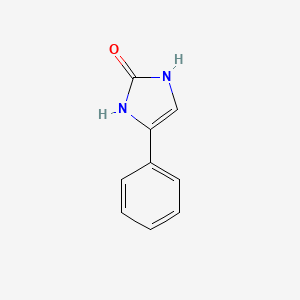

4-phenyl-1,3-dihydro-2H-imidazol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCLXFPLJNDBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453755 | |

| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6794-69-0 | |

| Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-phenyl-1,3-dihydro-2H-imidazol-2-one

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design.[1] These intrinsic characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3][4] An optimal balance of these properties is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles while minimizing off-target effects and potential toxicity.[1][5] This guide provides a comprehensive technical overview of the key physicochemical properties of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination.

Molecular Structure and Core Attributes

This compound is a heterocyclic compound featuring a central five-membered imidazolone ring substituted with a phenyl group at the 4-position. The structural attributes of this molecule are fundamental to its chemical behavior and interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [6][7] |

| Molecular Weight | 160.17 g/mol | [7] |

| CAS Number | 6794-69-0 | [6][8] |

Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to traverse biological membranes.[2] It represents the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9] A reported calculated logP value for this compound is 1.63 .[6] This value suggests a moderate degree of lipophilicity, indicating that the compound is likely to exhibit a balance between aqueous solubility and membrane permeability. A logP of 1.63 implies that the compound is approximately 43 times more soluble in the organic phase than in the aqueous phase.[10]

Experimental Determination of logP: The Shake-Flask Method

The gold standard for empirical logP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.[9]

Protocol:

-

Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours. The aqueous phase should be buffered to a physiologically relevant pH, such as 7.4, to ensure the compound is in its neutral form.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a mixture of the n-octanol-saturated aqueous phase and the water-saturated n-octanol in a separatory funnel.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be employed to expedite this process.

-

Quantification: Carefully collect aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated using the following formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous])

Caption: Workflow for logP determination using the shake-flask method.

Ionization Constant (pKa): Predicting Charge State and Solubility

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant.[11][12]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low). The solution should be of a known concentration, typically around 1 mM.[11]

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point where half of the compound has been neutralized.[13]

References

- 1. ccsenet.org [ccsenet.org]

- 2. researchgate.net [researchgate.net]

- 3. westmont.edu [westmont.edu]

- 4. acgpubs.org [acgpubs.org]

- 5. 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one [stenutz.eu]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webbook.nist.gov [webbook.nist.gov]

- 9. 4-Phenyl-1,3-dihydro-2H-imidazole-2-thione | 6857-34-7 [sigmaaldrich.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. rsc.org [rsc.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Significance of the Imidazolone Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-phenyl-1,3-dihydro-2H-imidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydro-2H-imidazol-2-one core is a privileged heterocyclic motif that forms the basic skeleton of numerous biologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a vast array of medicinal properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1] The specific derivative, this compound, serves as a valuable building block in synthetic chemistry and a focal point for structural studies.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development. A comprehensive crystal structure analysis provides critical insights into a compound's physicochemical properties, such as stability, solubility, and bioavailability. This guide, intended for professionals in the chemical and pharmaceutical sciences, offers a detailed exploration of the synthesis, crystallization, and definitive structural analysis of this compound using single-crystal X-ray diffraction, complemented by spectroscopic validation.

Part 1: Synthesis and Crystallization for Structural Analysis

The foundation of any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages directly impact the quality of the final structural model.

Synthetic Protocol: A Validated Pathway

A common and reliable method for the synthesis of this compound involves the condensation reaction between 2-aminoacetophenone hydrochloride and urea.[3] This pathway provides a straightforward route to the target molecule.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminoacetophenone hydrochloride (1 equivalent) and urea (1.5-2 equivalents).

-

Solvent and Reflux: Add a suitable high-boiling solvent, such as ethylene glycol, to the flask. Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove unreacted urea and other water-soluble impurities, and then with a cold non-polar solvent like diethyl ether to remove organic byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Crystallization: The Art of Growing Single Crystals

The goal of crystallization is to produce a single, well-ordered crystal free of defects. Slow evaporation is a robust technique for achieving this.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or dimethylformamide) with gentle heating. The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution at a slightly elevated temperature. Filter the hot solution through a pre-warmed funnel with a cotton plug to remove any particulate matter.

-

Crystal Growth: Transfer the clear filtrate to a clean vial. Cover the vial with a perforated cap (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, initiating crystal nucleation and growth.

-

Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.

Caption: Workflow for the synthesis of this compound.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

SCXRD Experimental Workflow

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by an area detector.[4]

-

Data Reduction: The collected images are processed to integrate the intensities of thousands of diffraction spots. Corrections are applied for factors such as Lorentz and polarization effects.

-

Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXS are often employed for this step.[4]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with programs like SHELXL.[4][5] This iterative process optimizes the atomic positions, and anisotropic displacement parameters, and confirms the positions of hydrogen atoms, resulting in a final, accurate crystal structure model.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Insights into this compound

The refined crystallographic model reveals detailed information about the molecule's geometry and how it self-assembles in the solid state.

Molecular Geometry

The molecular structure consists of a planar imidazolone ring connected to a phenyl ring. A key geometric parameter is the dihedral angle between the mean planes of these two rings, which influences the overall molecular conformation and packing efficiency. In related phenyl-imidazole derivatives, this angle can vary significantly, affecting the supramolecular assembly.[6][7]

| Parameter | Description | Expected Value Range |

| C=O Bond Length | The length of the carbonyl double bond in the imidazolone ring. | 1.22 - 1.26 Å |

| N-C (amide) Bond Lengths | The lengths of the nitrogen-carbonyl carbon bonds. | 1.35 - 1.40 Å |

| C-N-C Angle | The internal angle of the imidazolone ring at the nitrogen atoms. | 108 - 112° |

| C-Ph Dihedral Angle | The torsion angle between the imidazolone and phenyl rings. | 10 - 50° |

Note: These are typical values based on related structures; precise values are determined from the specific crystallographic refinement.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the presence of N-H donor groups and a C=O acceptor group makes hydrogen bonding the dominant interaction.

-

N-H···O Hydrogen Bonding: Molecules are often linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds.[8][9] In graph-set notation, this common motif is described as an R²₂(8) ring.[8] These dimers can then act as building blocks that assemble into more extended chains or sheets.

-

π-π Stacking: The phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance between interacting rings is typically in the range of 3.3 to 3.8 Å.[4][8]

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of a phenyl ring on an adjacent molecule, can also play a role in the overall packing scheme.[8]

Caption: Diagram of the N-H···O hydrogen-bonded dimer motif.

Crystallographic Data Summary

The final output of an SCXRD analysis is a crystallographic information file (CIF) containing all the data required to describe the crystal structure.

| Parameter | Description | Typical Value/Entry |

| Chemical Formula | C₉H₈N₂O | C₉H₈N₂O |

| Formula Weight | 160.17 g/mol | 160.17 |

| Crystal System | The crystal lattice system. | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁/c or Pbca |

| a, b, c [Å] | Unit cell dimensions. | e.g., a=8-12, b=5-10, c=12-18 |

| α, β, γ [°] | Unit cell angles. | α=90, β=95-105, γ=90 (for Monoclinic) |

| Volume [ų] | The volume of the unit cell. | 1000 - 1500 |

| Z | Molecules per unit cell. | 4 or 8 |

| Calculated Density (Dc) [g/cm³] | The calculated density of the crystal. | 1.3 - 1.5 |

| R₁ [I > 2σ(I)] | The R-factor for observed reflections. | < 0.05 |

| wR₂ (all data) | The weighted R-factor for all data. | < 0.15 |

Note: This table presents plausible data for a molecule of this type based on published structures of similar compounds.[4][5][10]

Part 4: Spectroscopic Confirmation

While SCXRD provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the molecular identity of the bulk material before crystallization.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (phenyl and imidazole C-H) would appear as multiplets in the δ 7.0-8.0 ppm region. The two N-H protons would likely appear as a broad singlet at a higher chemical shift (> 8 ppm).[11] |

| ¹³C NMR | The carbonyl carbon (C=O) would be the most downfield signal (> 155 ppm). Aromatic carbons would appear in the δ 110-140 ppm range.[8] |

| FT-IR | Characteristic absorption bands would include N-H stretching (~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹).[11] |

| Mass Spec | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of 160.17. |

Part 5: Implications for Drug Development and Materials Science

The detailed structural knowledge gained from this analysis is not merely academic; it has profound practical implications.

-

Polymorphism: This compound may exist in multiple crystalline forms (polymorphs), each with distinct packing arrangements and, consequently, different physical properties.[7][12][13] Identifying and characterizing the most stable polymorph is a critical step in pharmaceutical development to ensure consistent product performance and regulatory compliance. The C-N-C-C torsion angle between the rings is often a key differentiator between polymorphs.[7][13]

-

Rational Drug Design: Understanding the specific hydrogen bonding motifs and other intermolecular interactions provides a blueprint for rational drug design. This knowledge can be used to design co-crystals with improved solubility or to guide the synthesis of new derivatives with enhanced target-binding capabilities by modifying the functional groups involved in key interactions.

-

Formulation and Stability: Knowledge of the crystal packing and intermolecular forces helps in predicting the material's mechanical properties and stability, which is crucial information for designing robust formulations for drug delivery.

Conclusion

The crystal structure analysis of this compound is a comprehensive process that integrates organic synthesis, meticulous crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction provides an unambiguous picture of the molecular geometry and the intricate network of hydrogen bonds and other non-covalent interactions that govern its solid-state architecture. This detailed structural knowledge is indispensable for the fields of medicinal chemistry and materials science, providing the fundamental insights required to control physical properties and rationally design new molecules with enhanced function and performance.

References

- 1. ccsenet.org [ccsenet.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Phenyl-1,3-dihydro-imidazol-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. 5-[4-(1H-Imidazol-1-yl)phenyl]-2H-tetrazole dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][1,4]thiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ccsenet.org [ccsenet.org]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphic structures of 3-phenyl-1 H-1,3-benzo-diazol-2(3 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one Derivatives

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a constituent of essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological processes.[1][2] The unique electronic and structural features of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design. Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory treatments.[3][4]

Within this diverse chemical family, derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action through detailed signaling pathways, and provide robust experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis, a programmed cell death mechanism that is frequently dysregulated in cancer.[5][6]

Mechanism of Action: The Apoptotic Cascade

Several studies indicate that these imidazole derivatives can trigger the extrinsic pathway of apoptosis.[7] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. One study on a novel imidazole derivative, 4a (2-benzyl-6-(4'-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][2][3]thiadiazole), demonstrated a dose-dependent activation of p53, FAS, and FAS-L, which are key players in the extrinsic pathway.[7] This was accompanied by the cleavage of caspase-8, a crucial initiator caspase in this pathway, ultimately leading to the execution of apoptosis.[7]

Furthermore, the intrinsic (mitochondrial) pathway of apoptosis can also be modulated by these compounds. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Certain imidazole derivatives have been shown to upregulate the expression of Bax while downregulating Bcl-2, thereby shifting the balance towards apoptosis.[5] This disruption of mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[8]

Figure 1: Simplified signaling pathway of apoptosis induction by this compound derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

-

Substitution on the 4-phenyl ring: The introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl), at the para position of the 4-phenyl ring often enhances cytotoxic activity.[9] For instance, a derivative with a 4-fluorophenyl group at this position showed significant anticancer effects.[9]

-

Substitution on the N-1 phenyl ring: Modifications at the N-1 position of the imidazole core have also been explored. The presence of a 4-acetylphenyl group at this position has been associated with promising anticancer activity.[9]

-

Bioisosteric replacements: Replacing the sulfonate group with a sulfonamide group, a known bioisostere, in some phenylimidazolidin-2-one derivatives has been shown to maintain or even enhance antiproliferative activity.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | R1 (N-1 position) | R2 (C-4 position) | Cancer Cell Line | IC50 (µM) | Reference |

| 8 | 4-acetylphenyl | phenyl | MDA-MB-231 | >100 | [9] |

| 9 | 4-acetylphenyl | 4-fluorophenyl | PPC-1 | ~50 | [9] |

| 14 | 4-acetylphenyl | 4-fluorophenyl | PPC-1 | 47.2 | [9] |

| 14 | 4-acetylphenyl | 4-fluorophenyl | U-87 | 3.1 | [9] |

| 3a | Not specified | 2-phenylindole | MCF-7 | 1.31 ± 0.8 | [11] |

| 14 (thiohydantoin) | (E)-3-[1-(4-bromophenyl)ethylideneamino] | Not applicable | HePG-2 | 2.33 (µg/mL) | [12] |

| 5 (thiohydantoin) | (E)-3-[1-(4-bromophenyl)ethylideneamino] | Not applicable | MCF-7 | 3.98 (µg/mL) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[15]

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to obtain a series of desired concentrations.

-

Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 24 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacteria and Fungi

Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1]

Mechanism of Action

The precise mechanisms of antimicrobial action for this class of compounds are still under investigation and may vary depending on the specific derivative and the target microorganism. However, it is hypothesized that these compounds may interfere with essential cellular processes in microbes, such as:

-

Cell wall synthesis: Disruption of the bacterial cell wall integrity.

-

Protein synthesis: Inhibition of ribosomal function.

-

Nucleic acid synthesis: Interference with DNA replication or transcription.

-

Enzyme inhibition: Targeting specific microbial enzymes that are essential for survival. For example, some azole compounds are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

Structure-Activity Relationship (SAR)

-

Substituents on the phenyl ring: The presence of electron-withdrawing groups on the phenyl ring appears to be favorable for antimicrobial activity.

-

Fused ring systems: The fusion of the imidazole ring with other heterocyclic systems, such as thiadiazole, can lead to compounds with potent and selective antifungal activity.[16]

-

Quinoxaline moiety: The incorporation of a quinoxaline moiety into the imidazolidine structure has been shown to result in high antimicrobial activity.[17]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 2g | Staphylococcus aureus | 4-8 | [1] |

| 2h | Staphylococcus aureus | 4-8 | [1] |

| 4a | Candida albicans | 4-8 | [1] |

| 4b | Candida albicans | 4-8 | [1] |

| 21a | Candida albicans | 0.16 | [16] |

| 11c | Bacillus subtilis | 0.15 | [17] |

| 11c | Klebsiella pneumoniae | 0.12 | [17] |

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms.[2][18]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will be observed around the disc.[18]

Figure 3: Workflow for the agar disc diffusion method.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, equivalent to a 0.5 McFarland turbidity standard.[18]

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[18]

-

Application of Discs: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar. Gently press the discs to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Certain derivatives of this compound have exhibited potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action: COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of these compounds appears to be the inhibition of cyclooxygenase-2 (COX-2).[19][20] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[19] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal cytoprotection and platelet function, these imidazole derivatives may offer a safer anti-inflammatory profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Docking studies have shown that these imidazole derivatives can fit into the catalytic pocket of the COX-2 enzyme and interact with key amino acid residues, such as Arg513, thereby blocking its activity.[9]

Figure 4: Mechanism of anti-inflammatory action via COX-2 inhibition.

Structure-Activity Relationship (SAR)

-

Methylsulfonyl group: The presence of a methylsulfonyl group on the imidazole ring has been shown to be a key pharmacophoric feature for selective COX-2 inhibition, as it can establish effective hydrogen bonding with Arg513 in the enzyme's active site.[9]

-

Anilino moiety: An anilino moiety attached to the imidazole core can form additional hydrogen bonds with other residues in the active site, such as Arg120, further enhancing inhibitory activity.[9]

-

Halo and nitro groups: The incorporation of halo and nitro groups into the imidazole or oxazole moieties has been shown to have a prominent effect on COX-2 inhibition.[20]

Quantitative Data on Anti-inflammatory Activity

The following table shows the COX-2 inhibitory activity of a representative imidazole derivative.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b | 81.7 | 0.71 | 115 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[3]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (after 3 hours) is primarily driven by prostaglandins, which are products of the COX-2 pathway.[21] The ability of a test compound to reduce the paw edema in the later phase is indicative of its COX-2 inhibitory potential.

Figure 5: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]

-

Compound Administration: Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[21]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[3]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Neuroprotective Activity: An Emerging Frontier

The exploration of this compound derivatives for neuroprotective effects is a relatively new but promising area of research. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and dysfunction.

Potential Mechanisms of Action

While specific mechanistic studies on this class of compounds are limited, their structural features suggest several potential neuroprotective mechanisms:

-

Antioxidant activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The imidazole ring and associated aromatic systems may possess radical scavenging properties.

-

Anti-inflammatory effects: Neuroinflammation plays a crucial role in the pathogenesis of many neurodegenerative disorders. The anti-inflammatory properties of these compounds, as discussed earlier, could be beneficial in this context.

-

Enzyme inhibition: Inhibition of enzymes involved in neurodegeneration, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), could be a potential mechanism.

-

Modulation of ion channels: Some imidazole-containing compounds are known to interact with ion channels, which are critical for neuronal function.

Further research is needed to elucidate the specific neuroprotective mechanisms of this compound derivatives and to identify the most promising candidates for development as therapies for neurodegenerative diseases. One study on a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, showed protective action in neuronal cultures exposed to neurotoxic conditions like glutamate-induced excitotoxicity and trophic stress.[22]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, with an emerging potential for neuroprotection. The ability to systematically modify the substituents on the phenyl and imidazole rings allows for the fine-tuning of their pharmacological properties and the optimization of their potency and selectivity.

Future research in this area should focus on several key aspects:

-

Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

Systematic structure-activity relationship studies: Comprehensive SAR studies will help in identifying the key structural features required for optimal activity and selectivity for each therapeutic target.

-

In vivo efficacy and safety profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of novel therapeutic applications: The diverse biological activities of these compounds suggest that they may have potential in other therapeutic areas beyond those discussed in this guide.

References

- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. benchchem.com [benchchem.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. atcc.org [atcc.org]

- 16. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4-phenyl-1,3-dihydro-2H-imidazol-2-one

Foreword: Unveiling the Therapeutic Potential of the Imidazol-2-one Scaffold

The 4-phenyl-1,3-dihydro-2H-imidazol-2-one core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds.[1] Its synthetic accessibility and the ease with which its structure can be modified have made it a focal point for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the known mechanisms of action associated with this chemical entity and its derivatives, offering insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the molecular targets, signaling pathways, and the experimental methodologies used to elucidate the biological activities of this versatile compound class.

Core Biological Activities and Therapeutic Prospects

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, highlighting their potential in various therapeutic areas. These include:

-

Anti-inflammatory Effects: A significant body of research has focused on the anti-inflammatory properties of imidazolone derivatives, with many exhibiting potent inhibition of key inflammatory mediators.[2]

-

Anticancer Properties: The scaffold is a key component of novel compounds designed as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3][4]

-

Enzyme Inhibition: Imidazol-2-one derivatives have been identified as inhibitors of several important enzyme classes, including kinases and cyclooxygenases.[2][5]

-

Antimicrobial and Antifungal Activity: Certain derivatives have shown promising activity against bacterial and fungal pathogens.[1]

The diverse range of activities underscores the importance of understanding the underlying mechanisms of action to guide the rational design of more potent and selective drug candidates.

Elucidating the Mechanisms of Action: Key Molecular Targets

The pharmacological effects of this compound derivatives can be attributed to their interaction with specific molecular targets. Below, we explore the most well-documented mechanisms.

Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism of anti-inflammatory action for several imidazolone derivatives is the inhibition of cyclooxygenase-2 (COX-2).[2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.

The inhibitory activity of imidazolone derivatives against COX-2 can be quantified using a fluorometric assay.

Protocol:

-

Preparation of Reagents:

-

Prepare a COX-2 enzyme solution by diluting human recombinant COX-2 enzyme and heme in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5]

-

Prepare a substrate solution containing arachidonic acid and a fluorometric probe (e.g., ADHP) in the assay buffer.[5]

-

Prepare serial dilutions of the test compounds (imidazolone derivatives) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound solution at various concentrations to the wells. Include positive controls (e.g., celecoxib) and negative controls (DMSO vehicle).[5]

-

Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.[5]

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.[5]

-

Monitor the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

-

Dual Inhibition of Checkpoint Kinases 1 and 2 (Chk1 and Chk2)

Certain derivatives of 2-(alkylthio)-5-(arylidene/heteroarylidene)imidazolones have been identified as potent dual inhibitors of Chk1 and Chk2.[4] These kinases are critical components of the DNA damage response pathway, and their inhibition can sensitize cancer cells to DNA-damaging agents.

| Compound | Target | IC50 (µM) | Cell Line |

| 4f | Chk1 | 0.137 | - |

| 4f | Chk2 | 0.25 | - |

Data extracted from Bioorganic Chemistry, 2024.[4]

A common method to assess kinase inhibition is through luminescence-based assays that measure ATP consumption.

Protocol:

-

Preparation of Reagents:

-

Prepare solutions of recombinant Chk1 or Chk2 kinase and a suitable substrate.

-

Prepare an ATP solution.

-

Prepare serial dilutions of the test compounds in DMSO.

-

Use a commercial kinase detection reagent (e.g., Kinase-Glo®).

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the test compound solution at various concentrations to the wells. Include positive and negative controls.[5]

-

Add 10 µL of the kinase and substrate mixture to each well.[5]

-

Initiate the kinase reaction by adding 10 µL of ATP solution.[5]

-

Incubate the plate at 30°C for 60 minutes.[5]

-

After incubation, add 25 µL of the kinase detection reagent and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Measure the luminescence using a microplate luminometer.[5]

-

-

Data Analysis:

Anticancer Activity and Cytotoxicity Evaluation

The anticancer potential of imidazolone derivatives is often evaluated by assessing their cytotoxicity against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

This protocol details the procedure for evaluating the cytotoxicity of imidazolone derivatives against a cancer cell line (e.g., MCF-7).[3]

-

Cell Culture:

-

Culture cancer cells (e.g., MCF-7 human breast cancer cell line) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a CO₂ incubator (37°C, 5% CO₂).[3]

-

Harvest the cells and perform a cell count.

-

-

Assay Procedure:

-

Seed the cells into a 96-well microtiter plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the imidazolone derivatives and incubate for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control (vehicle-treated) cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

-

Future Directions and Concluding Remarks

The this compound scaffold continues to be a promising starting point for the development of new therapeutic agents. While significant progress has been made in identifying the biological activities and mechanisms of its derivatives, further research is warranted. Future studies should focus on:

-

Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography.

-

Investigating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

-

Exploring the potential for combination therapies , particularly for anticancer applications where inhibiting DNA damage response pathways can synergize with chemotherapy or radiotherapy.

References

- 1. ccsenet.org [ccsenet.org]

- 2. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-phenyl-1,3-dihydro-2H-imidazol-2-one

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize the heterocyclic compound 4-phenyl-1,3-dihydro-2H-imidazol-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The focus is on elucidating the structural features of the target molecule through a combination of theoretical predictions and established analytical techniques.

Introduction

This compound is a heterocyclic compound featuring a core imidazolone ring substituted with a phenyl group. The imidazolone scaffold is of significant interest in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[1] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will walk through the expected spectroscopic signature of this compound and the experimental workflows to obtain this data.

Synthesis Pathway

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of 2-aminoacetophenone hydrochloride with urea.[2] This reaction provides a straightforward method to construct the imidazolone ring. Understanding the synthesis is crucial as it informs the potential impurities that may be present in the final product, which can be identified through spectroscopic analysis.

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[3]

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the vinyl proton on the imidazolone ring, and the N-H protons.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 1H | N-H | The N-H protons in imidazolone rings are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. |

| ~8.0 - 9.0 | Broad Singlet | 1H | N-H | The second N-H proton is also expected to be in a similar chemical environment. |

| ~7.2 - 7.5 | Multiplet | 5H | Aromatic C-H | The protons on the phenyl ring will appear in the aromatic region, with the multiplicity determined by their coupling with adjacent protons. |

| ~6.5 - 7.0 | Singlet | 1H | C=C-H | The vinyl proton on the imidazolone ring is expected to appear as a singlet in the olefinic region. |

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| ~155 - 165 | C=O | The carbonyl carbon of the imidazolone ring is highly deshielded and appears at a low field.[4] |

| ~130 - 140 | Aromatic C (quaternary) | The quaternary carbon of the phenyl ring attached to the imidazolone ring. |

| ~125 - 130 | Aromatic C-H | The carbons of the phenyl ring will appear in the aromatic region. |

| ~115 - 125 | C=C-H | The vinyl carbon of the imidazolone ring. |

| ~100 - 110 | C-Ph | The carbon of the imidazolone ring attached to the phenyl group. |

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube. The use of DMSO-d₆ is often preferred for compounds with N-H protons as it can slow down the proton exchange.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be necessary. A spectral width of 0-220 ppm is typically used.[8]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: A logical workflow for the analysis of NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and aromatic C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3300 | N-H Stretch | Amide (in ring) | The N-H stretching vibrations in the imidazolone ring are expected in this region, often appearing as a broad band due to hydrogen bonding.[9] |

| 3000 - 3100 | C-H Stretch | Aromatic | The C-H stretching of the phenyl group. |

| 1680 - 1720 | C=O Stretch | Carbonyl (Amide) | The carbonyl group in the five-membered lactam ring will show a strong absorption band in this region.[10] |

| 1600 - 1650 | C=C Stretch | Alkene/Aromatic | The C=C stretching of the imidazolone ring and the phenyl ring. |

| 1450 - 1550 | C=C Stretch | Aromatic | Characteristic stretching vibrations of the phenyl ring. |

| 690 - 770 | C-H Bend | Aromatic | Out-of-plane bending vibrations for the monosubstituted phenyl ring. |

The KBr pellet method is a common technique for analyzing solid samples in FT-IR spectroscopy.[1][11]

-

Preparation: Gently grind 1-2 mg of the dry this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be thoroughly dried to avoid interference from water absorption bands.[11]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[12]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[13] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.[14]

The molecular formula of this compound is C₉H₈N₂O, with a molecular weight of 160.17 g/mol .

| m/z Value | Ion | Rationale |

| 161.18 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion ESI-MS. |

| 183.16 | [M+Na]⁺ | Adducts with sodium ions are commonly observed in ESI-MS. |

| 132.12 | [M-CO+H]⁺ | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for cyclic ureas. |

| 104.12 | [C₇H₆N]⁺ | Further fragmentation of the [M-CO+H]⁺ ion could lead to the formation of a phenylacetonitrile-like fragment. |

| 77.08 | [C₆H₅]⁺ | The phenyl cation is a common fragment in the mass spectra of phenyl-containing compounds. |

A general protocol for ESI-MS analysis is as follows:[2]

-

Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.[2] A small amount of formic acid may be added to promote protonation in positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[15]

-

Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: Use a heated capillary and a flow of inert drying gas (like nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, typically in the positive ion mode to observe the [M+H]⁺ ion.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. By understanding the predicted spectral features and adhering to rigorous experimental protocols, researchers can confidently identify this molecule and distinguish it from potential isomers and impurities. The synergy of these analytical techniques is indispensable for advancing research and development in fields where imidazolone derivatives play a crucial role.

References

- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. scispace.com [scispace.com]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. phys.libretexts.org [phys.libretexts.org]

solubility of 4-phenyl-1,3-dihydro-2H-imidazol-2-one in different solvents

An In-Depth Technical Guide to the Solubility of 4-phenyl-1,3-dihydro-2H-imidazol-2-one

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with physicochemical challenges. Among these, solubility stands as a primary determinant of a compound's ultimate success. Poor solubility can severely limit bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise promising molecule. This guide is dedicated to researchers, scientists, and drug development professionals investigating this compound and its derivatives. As a Senior Application Scientist, my objective is to provide not just data, but a foundational understanding of the principles governing its solubility, coupled with robust, field-proven methodologies for its empirical determination. We will delve into the theoretical underpinnings of solubility, from fundamental principles to advanced predictive models, and ground this theory in practical, validated experimental protocols.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound (CAS: 6794-69-0) is a heterocyclic compound featuring a central imidazole ring system.[1] Its structure dictates its solubility behavior. The phenyl group introduces a significant nonpolar, hydrophobic character. Conversely, the imidazol-2-one core contains two nitrogen atoms and a carbonyl group, which are capable of acting as hydrogen bond acceptors, and the N-H groups can act as hydrogen bond donors. This duality—a hydrophobic region attached to a polar, hydrogen-bonding core—makes its interaction with solvents complex and highly dependent on the solvent's own properties. Imidazole itself is highly soluble in water and other polar solvents, a trait attributed to its polarity and hydrogen bonding capabilities.[2][3][4] However, the addition of the bulky, nonpolar phenyl group is expected to significantly decrease its aqueous solubility compared to the parent imidazole ring.

Theoretical Frameworks for Solubility Prediction

While empirical measurement is the gold standard, theoretical models provide invaluable predictive power, enabling rapid screening of potential solvents and formulation vehicles.

The Principle of "Like Dissolves Like"

This adage remains a powerful qualitative predictor.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the N-H and C=O groups of the imidazolone ring. However, the nonpolar phenyl group will resist solvation by these highly polar molecules, leading to an energetic penalty. Consequently, solubility in polar protic solvents is expected to be low to moderate. Studies on similar phenyl-substituted heterocycles confirm that solubility in polar solvents like methanol and ethanol is often higher than in water but remains limited.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Given their intermediate polarity, they may also better accommodate the phenyl group than highly polar protic solvents. Therefore, higher solubility is generally anticipated in solvents like DMSO and ethyl acetate.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces (dispersion forces). They will favorably solvate the phenyl ring but cannot effectively interact with the polar imidazolone core. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute will not be compensated by the weak solute-solvent interactions, resulting in very poor solubility.

Hansen Solubility Parameters (HSP)

HSP offers a more quantitative approach by deconstructing the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[7] The distance (Ra) between the HSP of a solute and a solvent in this three-dimensional "Hansen space" can be calculated. A smaller 'Ra' value signifies a higher likelihood of dissolution. While specific HSP values for this compound are not readily published, values for similar structures, like miconazole (an imidazole derivative), have been estimated as δd=20.7, δp=6.5, and δh=3.9 MPa¹/².[8] Solvents with HSP values close to these, such as acetonitrile and ethyl acetate, are predicted to be good solvents, which aligns with the qualitative "like dissolves like" principle.[8]

Caption: Hansen Solubility Space diagram illustrating the concept of solubility distance (Ra).

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[9][10] It calculates the chemical potential of a solute in a solvent by considering the interactions of molecular surface charges.[11][12] This a priori prediction method is invaluable for high-throughput screening of solvents and co-solvents in early-stage development, minimizing the need for extensive and time-consuming experimental work.[13] For novel compounds like this compound, COSMO-RS can provide a highly reliable ranking of solvent suitability before any benchwork is initiated.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[14] This protocol ensures that the system reaches thermodynamic equilibrium, providing a definitive solubility value under specific conditions.

Workflow: Shake-Flask Equilibrium Solubility Measurement

The following workflow is a self-validating system, incorporating necessary controls and precise analytical quantification.

Caption: Standard workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a given solvent at a specified temperature.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

High-speed microcentrifuge

-

Validated HPLC-UV system

-

Volumetric flasks and appropriate mobile phase for dilutions

Protocol:

-

Preparation of Suspension: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the suspension to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, remove the vial and place it in a microcentrifuge. Spin at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to ensure that only the saturated solution is sampled.[16]

-

Sampling: Carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet.

-

Dilution: Immediately dilute the aliquot with a known volume of HPLC mobile phase in a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the reference standard.[16]

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC (mg/mL) × Dilution Factor where CHPLC is the concentration determined from the HPLC analysis.

Expected Solubility Profile

While extensive public data for this specific molecule is limited, a scientifically grounded profile can be constructed based on its structure and data from analogous compounds.[6][17]

| Solvent Category | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Propylene Glycol (PG) | Low to Sparingly Soluble. Likely <1 mg/mL in water. Slightly higher in alcohols and glycols. | Strong solute-solute H-bonding in the crystal lattice is difficult to overcome. The hydrophobic phenyl group disfavors interaction with the highly structured H-bonding network of these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Ethyl Acetate (EA) | Soluble to Freely Soluble. Expected to be significantly higher than in protic solvents. DMSO is likely to be an excellent solvent. | Strong dipole-dipole interactions can effectively solvate the polar imidazolone core. The less structured nature of these solvents better accommodates the nonpolar phenyl group. Similar compounds show high solubility in DMSO.[6] |

| Nonpolar | Toluene, Hexane, Chloroform | Very Low / Insoluble. | The high energy of the crystal lattice cannot be overcome by the weak dispersion forces offered by these solvents. The polar core of the molecule strongly disfavors interaction with the nonpolar solvent environment.[17] |

Influence of pH: The imidazole ring has a pKa of approximately 7.[3] In acidic conditions (pH < pKa), the N-3 nitrogen can be protonated, forming a cationic species. This charged form is typically much more soluble in aqueous media than the neutral form. Conversely, in strongly basic conditions, the N-1 proton could potentially be removed, forming an anion, which would also increase aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be at its minimum around neutral pH and increase significantly in both acidic and basic solutions.

Conclusion

The solubility of this compound is a multifaceted characteristic governed by the interplay of its hydrophobic phenyl group and its polar, hydrogen-bonding imidazolone core. Theoretical models such as Hansen Solubility Parameters and COSMO-RS provide powerful predictive insights, suggesting poor solubility in nonpolar solvents, low-to-moderate solubility in polar protic solvents, and good solubility in polar aprotic solvents like DMSO. These predictions must be confirmed through rigorous experimental determination. The shake-flask method, coupled with HPLC quantification, remains the definitive approach for establishing thermodynamic equilibrium solubility. A thorough understanding and accurate measurement of this critical parameter are essential for advancing the development of this compound in pharmaceutical and chemical applications.

References

- 1. labsolu.ca [labsolu.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. zenodo.org [zenodo.org]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-phenyl-1,3-dihydro-2H-imidazol-2-one: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] First synthesized in 1858 by Heinrich Debus, this five-membered aromatic heterocycle has since been the subject of intensive research, leading to the discovery of numerous derivatives with diverse therapeutic applications.[1][3] Among these, the imidazol-2-one scaffold has emerged as a particularly privileged structure, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, analgesic, and hypotensive properties.[4] This guide provides a comprehensive technical overview of a specific member of this class, 4-phenyl-1,3-dihydro-2H-imidazol-2-one, delving into its historical context, synthesis, and physicochemical characterization.

Historical Context: The Legacy of Imidazole Synthesis